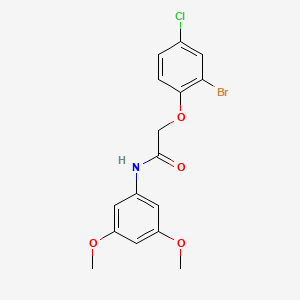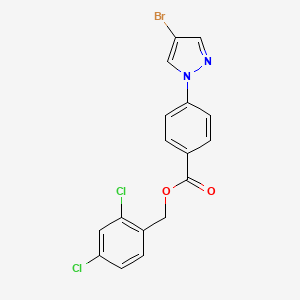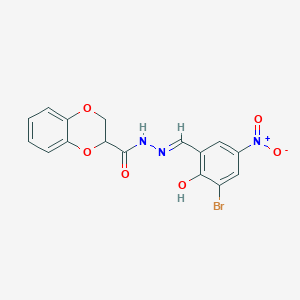
2-(2-bromo-4-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide, commonly known as BCA, is a synthetic compound that belongs to the family of amides. It has been used extensively in scientific research due to its unique properties and applications. Additionally, we will list as many future directions as possible for further research on this compound.
Applications De Recherche Scientifique
BCA has been used extensively in scientific research due to its unique properties. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play a crucial role in cell signaling and regulation. BCA has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
BCA inhibits the activity of PKC enzymes by binding to their catalytic domain. This prevents the enzymes from phosphorylating their target substrates, which in turn leads to the suppression of various cellular signaling pathways. The exact mechanism of action of BCA on PKC enzymes is still being investigated, but it is believed to involve the disruption of the enzyme's structure and function.
Biochemical and Physiological Effects:
BCA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines in vitro, as well as in animal models. BCA also has anti-inflammatory properties, which have been demonstrated in various animal models of inflammation. Additionally, BCA has been shown to modulate the immune response, making it a promising candidate for the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BCA for lab experiments is its potency and specificity. It is a potent inhibitor of PKC enzymes, making it an excellent tool for studying the role of these enzymes in various cellular processes. Additionally, BCA has been shown to have low toxicity, making it a safe compound to use in laboratory experiments. However, one limitation of BCA is its limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.
Orientations Futures
There are several future directions for research on BCA. One area of research is the development of more potent and specific inhibitors of PKC enzymes based on the structure of BCA. Additionally, further research is needed to elucidate the exact mechanism of action of BCA on PKC enzymes. Another area of research is the investigation of the anti-inflammatory and anti-tumor properties of BCA in various animal models. Finally, BCA could be explored as a potential therapeutic agent for the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of BCA involves the reaction of 2-bromo-4-chlorophenol with 3,5-dimethoxyaniline in the presence of acetic anhydride and pyridine. The resulting intermediate is then treated with acetic acid to yield the final product, BCA. This method has been optimized to produce high yields of BCA with excellent purity.
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(3,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-12-6-11(7-13(8-12)22-2)19-16(20)9-23-15-4-3-10(18)5-14(15)17/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIJVMVWIMYGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-isopropylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B6027636.png)


![6-(2,3-dimethoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B6027665.png)
![3-chloro-2,9-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6027672.png)
![N-(3-chloro-4-methylphenyl)-2-(2-{[1-(2-furyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6027678.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B6027687.png)

![ethyl 2-({[(3-chlorophenyl)amino]carbonyl}amino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6027699.png)
![1-(2-methoxyphenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B6027700.png)

![4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6027720.png)
![N-[4-({2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B6027723.png)